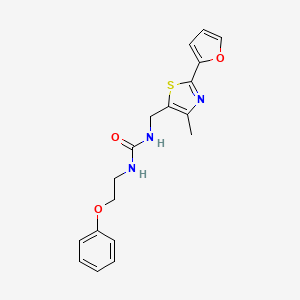
N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide, also known as BEAM, is a novel compound that has gained attention in the scientific community due to its potential applications in research and medicine.
Mecanismo De Acción
The mechanism of action of N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide is not fully understood, but it is believed to interact with proteins and other cellular components to produce its effects. It has been shown to bind to DNA and RNA, as well as inhibit the activity of certain enzymes.
Biochemical and Physiological Effects:
N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells and inhibit the growth of tumors. It has also been shown to have anti-inflammatory properties and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide in lab experiments is its ability to selectively target certain cellular components, making it a useful tool for studying specific biological processes. However, one limitation is its relatively high cost and limited availability.
Direcciones Futuras
There are several potential future directions for research involving N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide, including its application as a therapeutic agent for various diseases, its use as a tool for studying protein-protein interactions, and its development as a diagnostic tool for cancer. Further studies are needed to fully understand the mechanism of action of N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide and its potential applications in medicine and research.
Conclusion:
In conclusion, N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide is a novel compound that has gained attention in the scientific community due to its potential applications in research and medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide in various fields of research and medicine.
Métodos De Síntesis
N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide is synthesized through a multistep process, starting with the reaction of 4-ethylaniline with benzyl isocyanide to form N-benzyl-4-ethylanilinoformamide. This intermediate is then reacted with methyl isocyanide and triethylamine to produce N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide has been used in various scientific studies, including its application as a fluorescent probe for imaging biological systems. It has also been used as a tool to study protein-protein interactions and as a potential therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-3-14-9-11-16(12-10-14)20-18-17(21-23-22-18)19(25)24(2)13-15-7-5-4-6-8-15/h4-12,17-18,20-23H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNNUWMOBDXOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-methyl-2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2906252.png)
![3-[[1-(2-Cyclopentylsulfanylacetyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2906253.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2906255.png)


![3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide](/img/structure/B2906260.png)
![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]propanoic acid](/img/structure/B2906262.png)
![3,4,5,6-tetrachloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2906263.png)
![2-hydroxy-2-methyl-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2906264.png)
![(2Z)-2-[2,4-dioxo-3-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,3-thiazolidin-5-ylidene]-N-(4-fluorophenyl)ethanamide](/img/structure/B2906266.png)


